molecular formula C3H4N4 B072006 1,2,4-Triazin-3-amine CAS No. 1120-99-6

1,2,4-Triazin-3-amine

Cat. No. B072006
M. Wt: 96.09 g/mol
InChI Key: MJIWQHRXSLOUJN-UHFFFAOYSA-N
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Patent
US06936608B2

Procedure details

A stirred mixture of bromoacetaldehyde diethyl acetal (8.88 ml, 57.24 mmol) in concentrated hydrobromic acid (1.7 ml) and water (1.7 ml) was heated at reflux for 20 min, then poured into 1,2-dimethoxyethane (12.5 ml). The solution was neutralised to pH 7 with solid sodium hydrogencarbonate, then filtered. To the filtrate was added [1,2,4]triazin-3-ylamine (5.00 g, 52.03 mmol) and neutralised again with solid sodium hydrogencarbonate. The mixture was stirred at 80° C. for 20 h. After allowing to cool, silica gel was added to the mixture, the solvent was removed in vacuo and the residue was purified by chromatography (silica gel 5% MeOH/CH2Cl2) to give 0.292 g (5%) of the title compound: 1H NMR (360 MHz, DMSO-d6) δ 8.01 (1H, d, J 1.4 Hz), 8.38 (1H, d, J 1.4 Hz), 8.59 (1H, d, J 2.1 Hz), 8.68 (1H, d, J 1.8 Hz); MS (ES+) m/z 121 [M+H]+.
Quantity
8.88 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.7 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
5%

Identifiers

REACTION_CXSMILES
C(OC(O[CH2:8][CH3:9])CBr)C.COCCOC.C(=O)([O-])O.[Na+].[N:21]1[CH:26]=[CH:25][N:24]=[C:23]([NH2:27])[N:22]=1>Br.O>[N:21]1[N:22]2[CH:9]=[CH:8][N:27]=[C:23]2[N:24]=[CH:25][CH:26]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8.88 mL
Type
reactant
Smiles
C(C)OC(CBr)OCC
Name
Quantity
1.7 mL
Type
solvent
Smiles
Br
Name
Quantity
1.7 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
12.5 mL
Type
reactant
Smiles
COCCOC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
N1=NC(=NC=C1)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
silica gel was added to the mixture
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography (silica gel 5% MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N=1N2C(N=CC1)=NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.292 g
YIELD: PERCENTYIELD 5%
YIELD: CALCULATEDPERCENTYIELD 4.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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